molecular formula C14H12N4O4S B10914951 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914951
M. Wt: 332.34 g/mol
InChI Key: BCVRKKIEQLCZSP-UHFFFAOYSA-N
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Description

5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxylic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to the active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a benzothiazole and pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H12N4O4S/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(22-2)5-10(9)23-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19)

InChI Key

BCVRKKIEQLCZSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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